Cas no 2703771-04-2 (3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-(trifluoromethoxy)benzoic acid)

3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-(trifluoromethoxy)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 2703771-04-2
- 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(trifluoromethoxy)benzoic acid
- EN300-33342129
- 3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-(trifluoromethoxy)benzoic acid
-
- インチ: 1S/C12H9F3N2O5/c13-12(14,15)22-8-2-1-6(10(19)20)5-7(8)17-4-3-9(18)16-11(17)21/h1-2,5H,3-4H2,(H,19,20)(H,16,18,21)
- InChIKey: VKBRFYHIMLPUGU-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=CC(C(=O)O)=CC=1N1C(NC(CC1)=O)=O)(F)F
計算された属性
- せいみつぶんしりょう: 318.04635588g/mol
- どういたいしつりょう: 318.04635588g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 482
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 95.9Ų
3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-(trifluoromethoxy)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-33342129-1.0g |
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(trifluoromethoxy)benzoic acid |
2703771-04-2 | 95.0% | 1.0g |
$0.0 | 2025-03-18 | |
Enamine | EN300-33342129-1g |
2703771-04-2 | 1g |
$0.0 | 2023-09-04 |
3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-(trifluoromethoxy)benzoic acid 関連文献
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
Related Articles
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-(trifluoromethoxy)benzoic acidに関する追加情報
Research Briefing on 3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-(trifluoromethoxy)benzoic acid (CAS: 2703771-04-2)
3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-(trifluoromethoxy)benzoic acid (CAS: 2703771-04-2) is a novel chemical compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features including a diazinane dione moiety and a trifluoromethoxy-substituted benzoic acid, exhibits promising potential in drug discovery and development. Recent studies have focused on its synthesis, pharmacological properties, and potential therapeutic applications, particularly in the context of inflammatory and metabolic disorders.
The synthesis of 3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-(trifluoromethoxy)benzoic acid involves a multi-step process that ensures high yield and purity. Key steps include the condensation of 4-(trifluoromethoxy)benzoic acid derivatives with 1,3-diazinane-2,4-dione under controlled conditions. Advanced spectroscopic techniques such as NMR and mass spectrometry have been employed to confirm the structural integrity of the compound. The presence of the trifluoromethoxy group is particularly noteworthy, as it is known to enhance metabolic stability and bioavailability, making this compound a valuable candidate for further pharmacological evaluation.
Recent in vitro studies have demonstrated that 3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-(trifluoromethoxy)benzoic acid exhibits potent inhibitory activity against specific enzymes involved in inflammatory pathways. For instance, the compound has shown significant inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in the production of pro-inflammatory prostaglandins. These findings suggest potential applications in the treatment of chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, preliminary data indicate that the compound may modulate metabolic pathways, offering a dual therapeutic approach for conditions like type 2 diabetes and obesity.
In vivo studies using animal models have further corroborated the compound's therapeutic potential. Administration of 3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-(trifluoromethoxy)benzoic acid resulted in marked reduction of inflammatory markers and improved metabolic parameters without significant adverse effects. These results highlight the compound's favorable pharmacokinetic profile and safety, paving the way for future clinical trials. Researchers are particularly optimistic about its potential as a first-in-class therapeutic agent, given its unique mechanism of action and structural advantages.
Despite these promising findings, several challenges remain to be addressed. The exact molecular targets and mechanisms of action of 3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-(trifluoromethoxy)benzoic acid require further elucidation. Additionally, comprehensive toxicology studies are needed to ensure its safety for human use. Future research directions include optimization of the compound's formulation to enhance its delivery and efficacy, as well as exploration of its potential in combination therapies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into a viable therapeutic option.
In conclusion, 3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-(trifluoromethoxy)benzoic acid (CAS: 2703771-04-2) represents a promising candidate in the realm of chemical biology and drug discovery. Its unique structural attributes, coupled with demonstrated pharmacological activities, position it as a potential breakthrough in the treatment of inflammatory and metabolic disorders. Continued research and development efforts will be crucial in translating these preliminary findings into clinical applications, ultimately benefiting patients worldwide.
2703771-04-2 (3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-(trifluoromethoxy)benzoic acid) 関連製品
- 2137545-36-7(4-(2,5-Difluoro-4-methylphenyl)-3-methylpyrrolidin-3-amine)
- 1806272-33-2(Ethyl 4-cyano-3-methoxy-5-nitrophenylacetate)
- 2034517-02-5(N-[3-hydroxy-3-(thiophen-3-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide)
- 1823939-14-5(1H-Pyrrole-2-carbonitrile, 3-amino-1-methyl-)
- 2411288-85-0(1-(2-Fluorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride)
- 878452-40-5(3,7-dimethyl-1-(4-methylphenyl)methyl-8-(piperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 127792-81-8(1H-Indole-5-carbonitrile, 3-(1,2,3,6-tetrahydro-4-pyridinyl)-)
- 425420-09-3(1-(2,4-DICHLOROPHENYL)-3,6,6-TRIMETHYL-1,5,6,7-TETRAHYDRO-4H-INDAZOL-4-ONE)
- 1257549-59-9(2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one)
- 151003-82-6(11β,17,20-Trihydroxy-6a-methyl-3-oxo-pregna-1,4-dien-21-yl Acetate)




